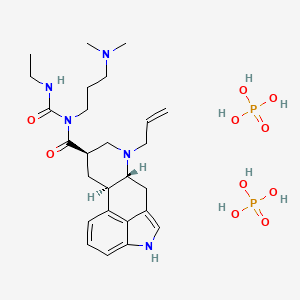
Cabergoline diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
An ergoline derivative and dopamine D2-agonist that inhibits PROLACTIN secretion. It is used in the management of HYPERPROLACTINEMIA, and to suppress lactation following childbirth for medical reasons. Cabergoline is also used in the management of PARKINSON DISEASE.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
Cabergoline, a dopamine D2 receptor agonist, demonstrates neuroprotective properties. In a study utilizing SH-SY5Y cells, cabergoline protected these cells from ischemia-induced death, suggesting potential therapeutic use in neurodegenerative diseases beyond Parkinson's disease (Miglio et al., 2004).
Treatment of Prolactinomas
Cabergoline has been effective in treating prolactinomas, particularly in cases resistant to other treatments. It normalized prolactin levels and reduced tumor size in a significant number of patients, indicating its potential as a primary therapy for macroprolactinomas (Colao et al., 1997).
Application in Parkinson's Disease
In Parkinson's disease, cabergoline has shown efficacy as an adjunct to levodopa treatment. A study demonstrated improved activities of daily living and motor examination scores, suggesting its utility in suboptimally controlled Parkinson's disease (Hutton et al., 1996).
Impact on Cardiac Valves
Research indicates an association between cabergoline and increased risk of cardiac valve regurgitation. This finding is significant in understanding the potential risks associated with its long-term use in patients (Schade et al., 2007).
Effects on Ovarian Hyperstimulation Syndrome
Cabergoline has been evaluated for its efficacy in reducing the risk of ovarian hyperstimulation syndrome. It appears to reduce the occurrence of moderate-severe OHSS without significantly impacting clinical pregnancy or the number of retrieved oocytes (Leitão et al., 2014).
Role in Acromegaly Treatment
Cabergoline has been studied for its efficacy in acromegaly, both alone and in combination with somatostatin analogs. It shows promise in normalizing IGF-I levels in a significant number of patients, suggesting its potential as a therapeutic option in acromegaly management (Sandret et al., 2011).
Eigenschaften
CAS-Nummer |
85329-89-1 |
|---|---|
Produktname |
Cabergoline diphosphate |
Molekularformel |
C26H43N5O10P2 |
Molekulargewicht |
647.6 g/mol |
IUPAC-Name |
(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;phosphoric acid |
InChI |
InChI=1S/C26H37N5O2.2H3O4P/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30;2*1-5(2,3)4/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33);2*(H3,1,2,3,4)/t19-,21-,23-;;/m1../s1 |
InChI-Schlüssel |
QCSYJICXNUHBML-CGCNXJRXSA-N |
Isomerische SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C.OP(=O)(O)O.OP(=O)(O)O |
SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C.OP(=O)(O)O.OP(=O)(O)O |
Kanonische SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C.OP(=O)(O)O.OP(=O)(O)O |
Verwandte CAS-Nummern |
81409-90-7 (Parent) |
Synonyme |
1-((6-allylergolin-8beta-yl)carbonyl)-1-(3-(dimethylamino)propyl)-3-ethylurea 1-ethyl-2-(3'-dimethylaminopropyl)-3-(6'-allylergoline-8'-beta-carbonyl)urea diphosphate Cabaser Cabaseril cabergoline cabergoline diphosphate Dostinex FCE 21336 FCE-21336 Galastop |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[8-Methyl-8-azabicyclo[3.2.1]octane-3-yl]-2,3-dihydro-1H-benzo[e]isoindole-1-one](/img/structure/B1242842.png)
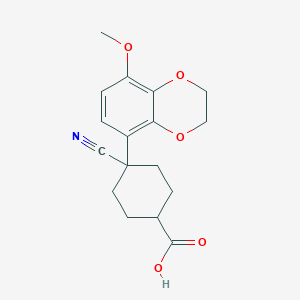

![1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)biphenyl-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B1242846.png)
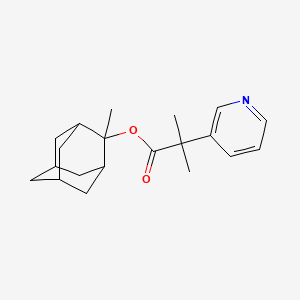

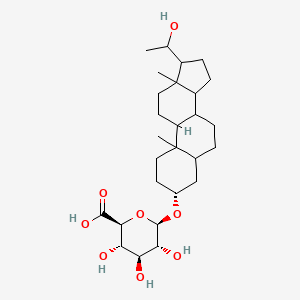
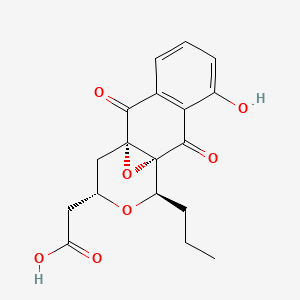
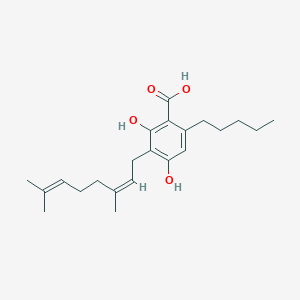
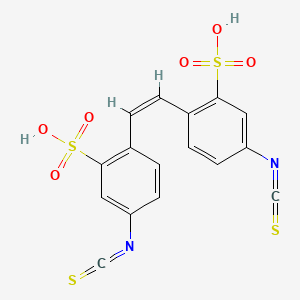
![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide](/img/structure/B1242860.png)
